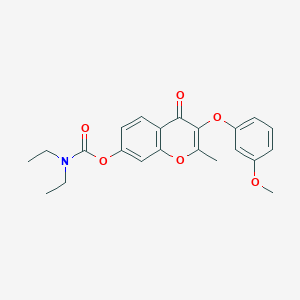
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate" is a derivative of chromen-2-one, which is a scaffold present in various pharmacologically active molecules. The chromen-2-one core is known for its presence in compounds with diverse biological activities, including antimicrobial properties. The compound likely possesses similar properties due to the presence of the chromen-2-one core and the substitution pattern on the molecule.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the condensation of various reagents. For instance, the synthesis of related compounds has been reported through the reductive amination of chromen-2-one intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method includes the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods highlight the versatility of chromen-2-one derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of the substitution pattern and the confirmation of the molecular framework. The presence of the methoxyphenoxy and diethylcarbamate groups in the compound of interest would contribute to its unique chemical behavior and potential biological activity.
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions. For example, the reaction of phenyl N-(4-formylphenyl)carbamate with 3-acetyl-2H-chromen-2-one can yield carbamate derivatives . Additionally, the condensation of methyl 4-acetylphenylcarbamate with different reagents can lead to the formation of chalcones and chromenium salts . These reactions demonstrate the reactivity of the chromen-2-one core and its ability to form complex structures with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and carbamate functionalities, can affect the molecule's polarity, solubility, and reactivity. These properties are crucial for the compound's interaction with biological targets and its overall pharmacokinetic profile.
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that are extensively studied for their chemical synthesis and properties. For instance, Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting a method for forming chromene derivatives through condensation and esterification processes. Such compounds have implications in the development of novel materials with specific chemical properties (A. V. Velikorodov, V. A. Ionova, E. Melent’eva, N. N. Stepkina, & A. A. Starikova, 2014).
Antibacterial Activity
The research on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one by Behrami and Dobroshi (2019) provides insights into the potential of such compounds in medical and pharmaceutical applications. Their study demonstrated that synthesized compounds showed significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests that derivatives of the compound might have applications in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Novel Organic Compounds Synthesis
Studies such as the one conducted by Pelter, Hussain, Smith, and Ward (1997) explore the synthesis of related chromen-6-ones and chromenes through unique processes involving phenolic oxidation. This work contributes to the broader field of organic chemistry by providing new methodologies for synthesizing complex organic compounds that could have various scientific and industrial applications (A. Pelter, A. Hussain, Gareth R. Smith, & R. Ward, 1997).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-10-11-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-8-15(12-16)26-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOASAWUNQFQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
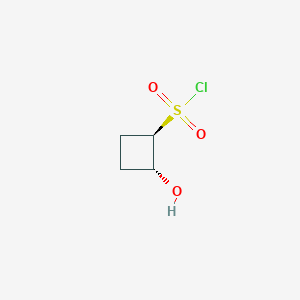
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
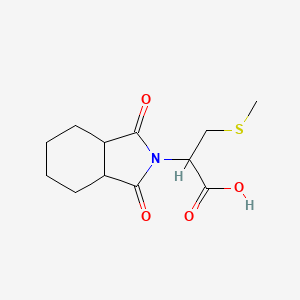
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
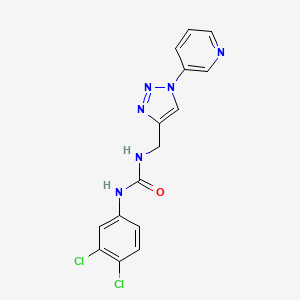
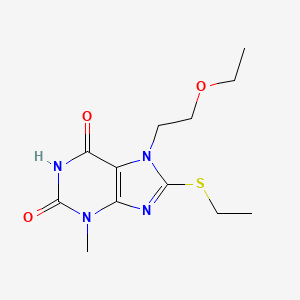
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)


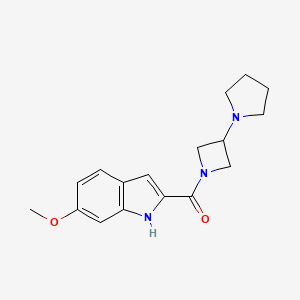
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)
